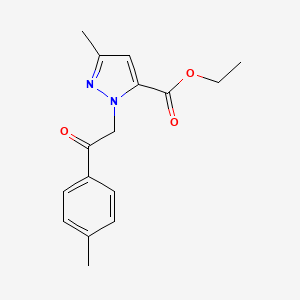![molecular formula C22H15BrClN3O4 B12034649 2-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-4-bromophenyl 2-chlorobenzoate CAS No. 769147-90-2](/img/structure/B12034649.png)
2-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-4-bromophenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the chemical formula C29H19Cl2N3O6 and a molecular weight of 576.397 g/mol .
- Its systematic name is 2-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-5-[(4-chlorobenzoyl)oxy]phenyl 4-chlorobenzoate .
- It belongs to the class of aryl hydrazones and contains both an anilino(oxo)acetyl group and a benzoyl group.
- This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
- The synthetic route involves the condensation of an anilino(oxo)acetyl hydrazide with 4-bromobenzoyl chloride .
- The reaction conditions typically include refluxing the reactants in a suitable solvent (such as dichloromethane or toluene ) with a base (e.g., triethylamine ).
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include hydrogen peroxide , sodium borohydride , and alkali metal hydroxides .
- Major products formed depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis due to its unique structure.
- Biology : Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
- Medicine : May have applications in drug discovery or as a lead compound.
- Industry : Could be relevant in materials science or as a precursor for functional materials.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets or pathways .
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, researchers can explore related aryl hydrazones and compare their properties.
Remember that this information is based on available data, and further research is essential for a comprehensive understanding of this compound’s properties and applications
Properties
CAS No. |
769147-90-2 |
|---|---|
Molecular Formula |
C22H15BrClN3O4 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H15BrClN3O4/c23-15-10-11-19(31-22(30)17-8-4-5-9-18(17)24)14(12-15)13-25-27-21(29)20(28)26-16-6-2-1-3-7-16/h1-13H,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
SKGMPWBPRUIWRC-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12034574.png)



![(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12034603.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12034608.png)
![[4-[(E)-[[2-(2-prop-2-enylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12034614.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12034615.png)

![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12034626.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12034630.png)
![2,6-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12034632.png)
![[4-bromo-2-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12034633.png)
